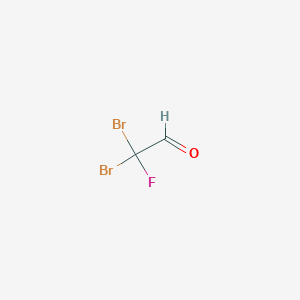![molecular formula C8H11NOS B14490368 N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine CAS No. 65867-53-0](/img/structure/B14490368.png)
N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine typically involves the reaction of 2,5-dimethylthiophene with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) as catalysts . The reaction is carried out at low temperatures, typically between -20°C and 0°C, to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of alternative catalysts such as zirconium tetrachloride (ZrCl4) has been reported to improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxylamine functional group and the thiophene ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine (Br2) or chlorine (Cl2) to introduce halogen atoms into the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding nitroso or nitro derivatives, while reduction can lead to the formation of amine derivatives. Substitution reactions can result in halogenated thiophene compounds .
Wissenschaftliche Forschungsanwendungen
N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine functional group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: This compound is structurally similar and is used as a starting material for the synthesis of photochromic diarylethenes.
3-Acetyl-2,5-dimethylthiophene: Another related compound used in organic synthesis and material science.
Uniqueness
N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Eigenschaften
CAS-Nummer |
65867-53-0 |
|---|---|
Molekularformel |
C8H11NOS |
Molekulargewicht |
169.25 g/mol |
IUPAC-Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NOS/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3 |
InChI-Schlüssel |
SBTUQKDDLZOUJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


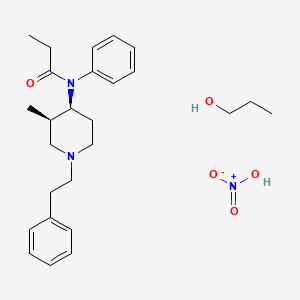
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
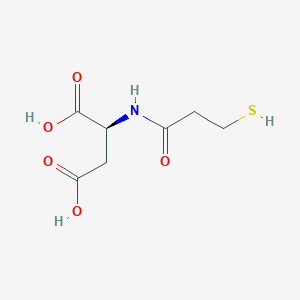

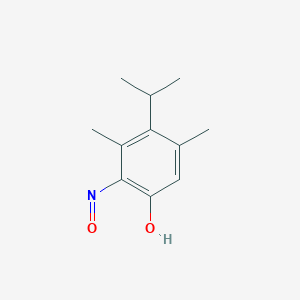
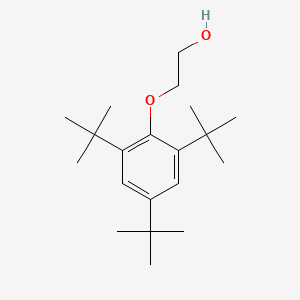
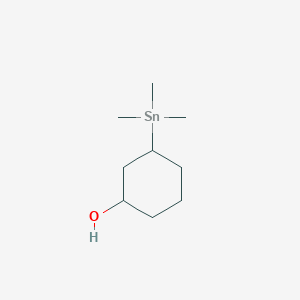

![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)
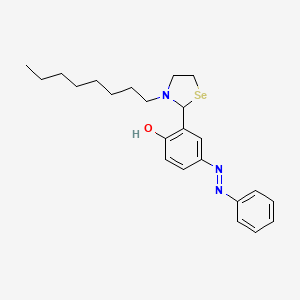
![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)

![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
